molecular formula C22H20ClN3O4S B12161399 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one

Cat. No.: B12161399
M. Wt: 457.9 g/mol
InChI Key: IMSNANBJHHGCLJ-UHFFFAOYSA-N
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Description

5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one is a complex organic compound featuring a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Pyrrole Ring Construction: The thiazole derivative is then reacted with 3,4,5-trimethoxyphenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Medically, this compound shows potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where thiazole and pyrrole derivatives have shown efficacy, such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s effects are mediated through binding to these targets, altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and chlorophenyl group but differ in other substituents.

    1-(3,4,5-trimethoxyphenyl)pyrroles: These compounds share the pyrrole and trimethoxyphenyl groups but lack the thiazole ring.

Uniqueness

The uniqueness of 5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3(2H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H20ClN3O4S/c1-28-17-8-14(9-18(29-2)20(17)30-3)26-10-16(27)19(21(26)24)22-25-15(11-31-22)12-4-6-13(23)7-5-12/h4-9,11,24,27H,10H2,1-3H3

InChI Key

IMSNANBJHHGCLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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